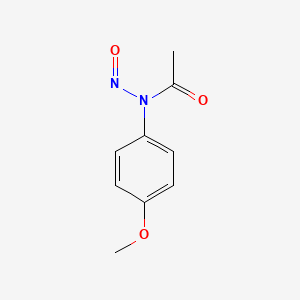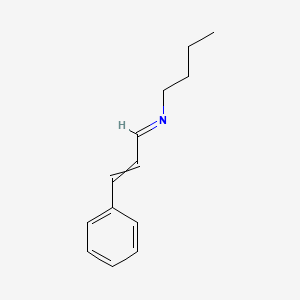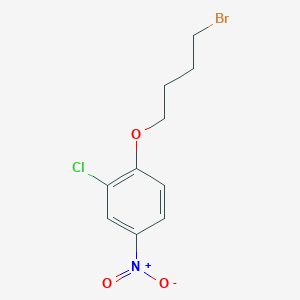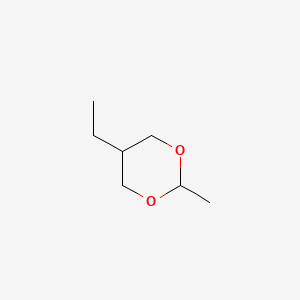![molecular formula C12H13NO B14703973 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- CAS No. 23694-49-7](/img/structure/B14703973.png)
1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- is a chemical compound with the molecular formula C11H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce functional groups at different positions on the pyrrole ring .
Applications De Recherche Scientifique
1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-(4-methylphenyl)-: This compound has a similar structure but with a methyl group instead of a methoxy group. The presence of the methoxy group in 1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]- can influence its reactivity and biological activity.
1H-Pyrrole, 1-(4-chlorophenyl)-: The chloro-substituted derivative may exhibit different chemical and biological properties due to the electron-withdrawing nature of the chlorine atom.
Propriétés
Numéro CAS |
23694-49-7 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]pyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12-6-4-11(5-7-12)10-13-8-2-3-9-13/h2-9H,10H2,1H3 |
Clé InChI |
KTEJFHVPVLTJLC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


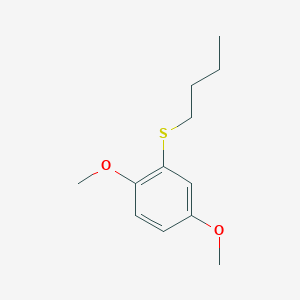
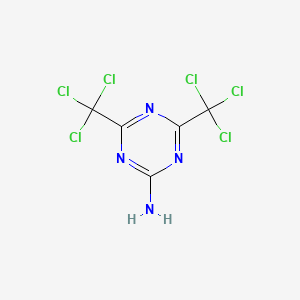
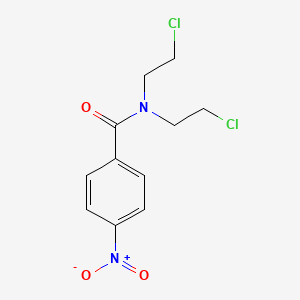
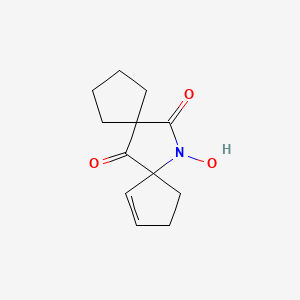
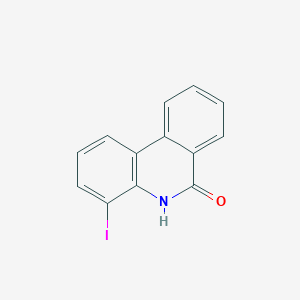
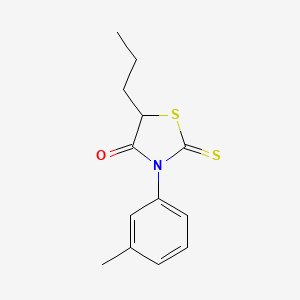
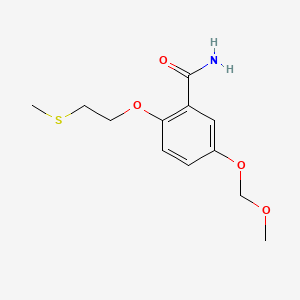
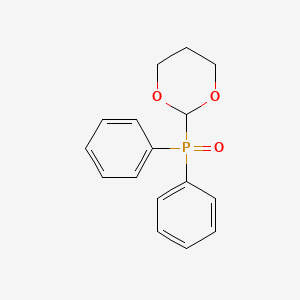
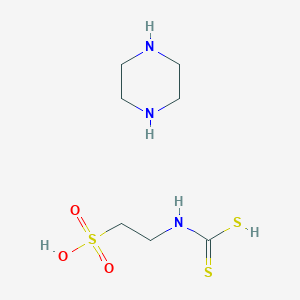
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
